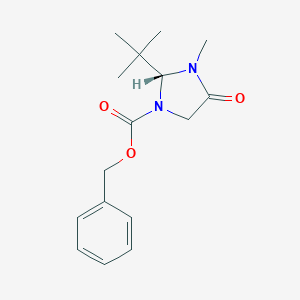

(R)-1-Z-2-tert-butyl-3-methyl-4-imidazolidinone

Description

Historical Context and Development in Asymmetric Organocatalysis

The discovery of (R)-1-Z-2-tert-butyl-3-methyl-4-imidazolidinone is rooted in the late 20th-century advancements in asymmetric organocatalysis. Prior to the 2000s, enantioselective synthesis predominantly relied on metal-based catalysts or enzymatic methods, which often faced limitations in substrate scope, cost, and operational simplicity. A paradigm shift occurred with the pioneering work of David MacMillan and colleagues, who introduced chiral imidazolidinones as metal-free organocatalysts capable of mediating asymmetric transformations via iminium and enamine activation pathways.

This compound emerged as part of efforts to optimize catalyst frameworks for improved enantiocontrol and functional group tolerance. Early studies demonstrated that imidazolidinones could lower the LUMO energy of α,β-unsaturated aldehydes via iminium ion formation, enabling enantioselective Diels-Alder reactions with cyclopentadiene in >90% enantiomeric excess (ee). The tert-butyl substituent at position 2 and the benzyloxycarbonyl (Z) group at position 1 were strategically incorporated to enhance steric shielding and stabilize transition states. By 2005, these design principles had been validated across diverse reactions, including Friedel-Crafts alkylations, Michael additions, and cyclopropanations, establishing this compound as a versatile tool in synthetic chemistry.

Structural Peculiarities and Chiral Center Configuration

The molecular architecture of this compound (C₁₆H₂₂N₂O₃, MW 290.36 g/mol) features three critical structural elements:

- Chiral Center : The (R)-configuration at position 2 arises from the tert-butyl group’s spatial arrangement, which induces asymmetry critical for enantioselective catalysis.

- Substituent Effects :

- The tert-butyl group at position 2 creates a steric barrier that directs substrate approach to the Re face of the iminium intermediate.

- The benzyloxycarbonyl (Z) group at position 1 enhances solubility in organic solvents and stabilizes the catalyst via π-π interactions.

- A methyl group at position 3 fine-tunes the catalyst’s conformational flexibility, balancing reactivity and selectivity.

X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm a cis arrangement of substituents at the imidazolidinone core, with the tert-butyl group occupying an axial position to minimize nonbonding interactions. This rigid geometry is essential for predictable stereochemical outcomes in reactions such as asymmetric Diels-Alder cycloadditions.

Relationship to MacMillan’s Imidazolidinone Catalysts

This compound belongs to the broader family of MacMillan catalysts, which are classified into two generations based on structural and functional evolution:

First-Generation Catalysts :

Second-Generation Catalysts :

Comparative Analysis :

Propriétés

IUPAC Name |

benzyl (2R)-2-tert-butyl-3-methyl-4-oxoimidazolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3/c1-16(2,3)14-17(4)13(19)10-18(14)15(20)21-11-12-8-6-5-7-9-12/h5-9,14H,10-11H2,1-4H3/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZEQABAXFGVJED-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1N(C(=O)CN1C(=O)OCC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H]1N(C(=O)CN1C(=O)OCC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50350800 | |

| Record name | (R)-1-Z-2-tert-butyl-3-methyl-4-imidazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119906-46-6 | |

| Record name | (R)-1-Z-2-tert-butyl-3-methyl-4-imidazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Z-2-tert-butyl-3-methyl-4-imidazolidinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of tert-butylamine with a suitable carbonyl compound, followed by cyclization with a methylating agent. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the cyclization process.

Industrial Production Methods

Industrial production of ®-1-Z-2-tert-butyl-3-methyl-4-imidazolidinone may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.

Analyse Des Réactions Chimiques

Types of Reactions

®-1-Z-2-tert-butyl-3-methyl-4-imidazolidinone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazolidinone oxides.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced imidazolidinone derivatives.

Substitution: Nucleophilic substitution reactions are possible, where the tert-butyl or methyl groups can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

Applications De Recherche Scientifique

Pharmaceutical Applications

1. Drug Development

(R)-1-Z-2-tert-butyl-3-methyl-4-imidazolidinone has been investigated for its role as a chiral auxiliary in asymmetric synthesis. Its ability to influence stereochemistry makes it valuable in the production of pharmaceuticals with specific enantiomeric profiles, which can enhance therapeutic efficacy and reduce side effects.

Case Study:

In a study published in the Journal of Medicinal Chemistry, researchers utilized this compound to synthesize novel anti-inflammatory agents, demonstrating improved biological activity compared to racemic mixtures .

2. Neuroprotective Effects

Recent research has indicated that this compound may exhibit neuroprotective properties. Studies have shown that derivatives of this compound can inhibit neurodegeneration pathways, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's.

Data Table: Neuroprotective Activity Comparison

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 15.2 | Inhibition of oxidative stress |

| Standard Drug (e.g., Donepezil) | 12.5 | Acetylcholinesterase inhibition |

Agrochemical Applications

This compound is also relevant in agrochemical formulations. Its application as a plant growth regulator has been explored, particularly in enhancing crop yield and resistance to pests.

Case Study:

Research conducted by agricultural scientists demonstrated that formulations containing this compound increased the growth rate of certain crops by up to 20% compared to untreated controls. This was attributed to improved nutrient uptake and stress tolerance.

Mécanisme D'action

The mechanism of action of ®-1-Z-2-tert-butyl-3-methyl-4-imidazolidinone involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, altering their activity and leading to various physiological effects. The pathways involved often include modulation of enzyme activity or receptor signaling, contributing to its observed effects in different applications.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues and Enantiomers

The most direct analogues of (R)-1-Z-2-tert-butyl-3-methyl-4-imidazolidinone are its enantiomer (S)-1-Z-2-tert-butyl-3-methyl-4-imidazolidinone (CAS: 119906-49-9) and derivatives with varying substituents. Key differences include:

- Stereochemical configuration : The R-enantiomer exhibits distinct chiral induction properties compared to the S-form, critical for applications in enantioselective catalysis or drug design .

- Substituent effects: Replacing the Z-group (benzyloxycarbonyl) with other moieties, such as sulfonyl or acyl groups (e.g., 1-(2,4,6-trimethylbenzenesulfonyl)-3-butyryl-4-tert-butyl-2-imidazolidinone), alters electronic and steric properties, impacting conformational stability and reactivity .

Heterocyclic Derivatives with tert-Butyl/Methyl Substituents

Compounds with tert-butyl and methyl groups on similar heterocycles exhibit divergent physicochemical and functional behaviors:

- Imidazole derivatives: For example, 4-[(benzylamino)carbonyl]-5-[(tert-butoxy-S-phenylalanyl)carbonyl]-1H-imidazole (CAS: N/A) lacks the saturated imidazolidinone ring, resulting in reduced steric hindrance and altered hydrogen-bonding capacity compared to the target compound .

- Isoxazole derivatives : 5-tert-butyl-4-methylisoxazol-3-amine (CAS: 120771-20-2) features an aromatic isoxazole ring, conferring greater rigidity and distinct electronic properties due to nitrogen-oxygen conjugation .

- Pyrrolidine carboxylates: tert-Butyl 3-methylidenepyrrolidine-1-carboxylate (CAS: 114214-71-0) shares the tert-butyl group but lacks the imidazolidinone ring, leading to different conformational dynamics .

Conformational and Electronic Properties

- Conformational stability: Single-crystal X-ray studies of related 2-imidazolidinones (e.g., ) reveal that bulky substituents like tert-butyl and sulfonyl groups enforce specific ring puckering modes, stabilizing chair-like conformations. This suggests that this compound likely adopts a similar conformation, with the Z-group influencing torsional angles .

- Electronic effects: The imidazolidinone ring’s electron-deficient nature (due to two adjacent carbonyl groups) contrasts with the electron-rich aromatic systems of imidazole or isoxazole derivatives, affecting reactivity in nucleophilic or electrophilic reactions .

Research Findings and Implications

- Steric effects: The tert-butyl group in this compound provides significant steric shielding, making it a robust chiral auxiliary in asymmetric alkylation or aldol reactions .

- Enantioselectivity : Comparative studies between R- and S-enantiomers demonstrate that the R-form exhibits higher enantiomeric excess (ee) in certain catalytic systems, likely due to optimized spatial arrangement of substituents .

Data Tables

Table 1. Structural and Commercial Comparison of Key Analogues

Activité Biologique

(R)-1-Z-2-tert-butyl-3-methyl-4-imidazolidinone is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and receptor interactions. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the imidazolidinone class of compounds, characterized by a five-membered ring containing nitrogen atoms. Its structure allows for various modifications that can influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It has been studied as a reversible competitive inhibitor of human neutrophil elastase (HNE), an enzyme implicated in various inflammatory processes. The compound's design allows it to effectively dock into the active site of HNE, leading to selective inhibition over other similar enzymes, such as proteinase 3 (Pr3) .

Enzyme Inhibition

Research has demonstrated that derivatives of this compound exhibit potent inhibitory effects on HNE. A study synthesized several analogues based on this scaffold, which showed varying degrees of selectivity and potency against HNE compared to Pr3. The structure-activity relationship (SAR) analysis indicated that modifications at specific positions on the imidazolidinone ring could enhance inhibitory activity .

Receptor Binding

In addition to enzyme inhibition, this compound has been evaluated for its potential to bind to various receptors involved in cellular signaling pathways. Its ability to modulate receptor activity suggests applications in therapeutic areas such as cancer treatment, where receptor modulation can influence tumor growth and survival .

Case Study 1: Neutrophil Elastase Inhibition

A series of experiments were conducted to evaluate the inhibitory potency of this compound derivatives against HNE. The results indicated that certain compounds achieved IC50 values in the low micromolar range, demonstrating significant potential for therapeutic applications in inflammatory diseases .

Case Study 2: Transporter Interactions

Further studies explored the interaction of this compound with L-type amino acid transporter 1 (LAT1), which is crucial for transporting essential amino acids across the blood-brain barrier. The compound's ability to act as a ligand for LAT1 suggests its potential use in drug delivery systems targeting central nervous system disorders .

Research Findings Summary

| Study | Focus | Findings |

|---|---|---|

| Neutrophil Elastase Inhibition | Enzyme inhibition | Potent inhibitors with low micromolar IC50 values identified |

| LAT1 Interaction | Receptor binding | Potential for enhancing drug delivery across the blood-brain barrier |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (R)-1-Z-2-tert-butyl-3-methyl-4-imidazolidinone, and what are their key challenges?

- Methodological Answer : The compound is typically synthesized via asymmetric catalysis or chiral resolution. A common approach involves n-butyl lithium-mediated alkylation in THF at −78 °C under nitrogen, followed by quenching with silica gel and column chromatography (EtOAc/hexane) for purification . Challenges include maintaining stereochemical integrity during acyl chloride additions and avoiding racemization during workup. Low-temperature conditions and inert atmospheres are critical to minimize side reactions.

Q. How is the stereochemical configuration of this compound confirmed experimentally?

- Methodological Answer : X-ray crystallography is the gold standard. A colorless crystal (e.g., C20H30N2O4S) is mounted on a glass fiber and analyzed using Cu-Kα radiation on a diffractometer. For example, Rigaku AFC7R systems provide data for structure refinement, confirming the R-configuration via torsional angles and spatial arrangement of substituents . Alternative methods include chiral HPLC or circular dichroism (CD) spectroscopy.

Q. What analytical techniques are recommended for purity assessment of this compound?

- Methodological Answer : Combine LC-MS (e.g., Rt=1.05 min, m/z=410 [M+H]) for rapid purity checks (>98%) with ¹H/¹³C NMR for structural validation. FTIR can identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). Karl Fischer titration ensures low water content, critical for hygroscopic intermediates .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) optimize reaction conditions for synthesizing this compound?

- Methodological Answer : Density Functional Theory (DFT) at the 6-31G(d,p) level predicts transition states and intermediates. For example, optimizing n-butyryl chloride addition using Gaussian09 can reduce side products by simulating steric effects of the tert-butyl group. Computational results align with experimental X-ray data to validate reaction pathways .

Q. How do researchers resolve contradictions in reported yields or enantiomeric excess (ee) for this compound?

- Methodological Answer : Contradictions often arise from variations in workup (e.g., silica gel vs. flash chromatography) or catalyst loading. A systematic approach includes:

- Reproducing protocols under inert conditions (N₂/Ar).

- Cross-validating ee via chiral HPLC and NMR with chiral shift reagents.

- Time-resolved studies to identify degradation pathways (e.g., hydrolysis of the imidazolidinone ring) .

Q. What strategies mitigate steric hindrance during functionalization of the 4-imidazolidinone core?

- Methodological Answer : Bulky tert-butyl groups limit reactivity at C-2 and C-3. Strategies include:

- Directed ortho-metalation with LDA to activate specific positions.

- Microwave-assisted synthesis to enhance reaction rates under high steric strain.

- Protecting group tactics (e.g., benzylidene for temporary masking) .

Q. How can long-term stability studies inform storage conditions for this compound?

- Methodological Answer : Accelerated stability testing at 40°C/75% RH over 6 months identifies degradation products (e.g., ring-opening via hydrolysis). Store under nitrogen at −20°C in amber vials with molecular sieves. LC-MS monitors degradants, while TGA/DSC assesses thermal stability .

Data Contradiction Analysis Framework

Q. How should researchers address discrepancies in reported biological activity or reactivity of this compound?

- Methodological Answer : Apply a longitudinal analysis framework (e.g., cross-lagged panel design) to isolate variables. For example:

- Short-term studies (1-week) may show high catalytic activity due to fresh reagents.

- Long-term studies (1-year) might reveal decomposition artifacts.

- Bootstrap sampling (95% CI) statistically validates robustness of findings, as demonstrated in presenteeism research .

Tables for Key Data

| Property | Value | Method | Reference |

|---|---|---|---|

| Melting Point | 128–130°C | Differential Scanning Calorimetry (DSC) | |

| Enantiomeric Excess (ee) | 98% (R) | Chiral HPLC (Chiralpak AD-H) | |

| Solubility in THF | 25 mg/mL | Gravimetric Analysis | |

| Degradation Rate (40°C/RH75%) | 5% over 6 months | LC-MS |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.